molecular formula C₄₈H₈₂NO₈P B119821 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine CAS No. 99296-82-9

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine

Cat. No.: B119821
CAS No.: 99296-82-9
M. Wt: 832.1 g/mol
InChI Key: FPEVDFOXMCHLKL-BFVLUCRJSA-N
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Description

1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid molecule that plays a crucial role in cellular membranes. It is composed of oleic acid and docosahexaenoic acid (DHA) esterified to the glycerol backbone of phosphatidylcholine. This compound is particularly significant due to its involvement in various biological processes, including membrane fluidity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine can be synthesized through enzymatic or chemical methods. Enzymatic synthesis typically involves the use of phospholipase A2 to catalyze the esterification of oleic acid and DHA to lysophosphatidylcholine. Chemical synthesis may involve the use of protecting groups and coupling reagents to achieve the desired esterification .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as marine organisms rich in DHA. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can lead to the formation of lipid peroxides, while reduction reactions may involve the hydrogenation of double bonds .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products: The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-oleoyl-2-docosahexaenoyl phosphatidylcholine involves its incorporation into cellular membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to cellular homeostasis .

Comparison with Similar Compounds

  • 1-Oleoyl-2-palmitoyl phosphatidylcholine
  • 1-Oleoyl-2-arachidonoyl phosphatidylcholine
  • 1-Oleoyl-2-linoleoyl phosphatidylcholine

Comparison: 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is unique due to the presence of DHA, which imparts distinct biophysical properties and biological activities. Compared to other similar compounds, it has a higher degree of unsaturation, leading to greater membrane fluidity and enhanced signaling capabilities .

Properties

IUPAC Name

[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEVDFOXMCHLKL-BFVLUCRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99296-82-9
Record name 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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